Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C14H12F3NO2 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12F3NO2/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3 |
InChI Key |
QDURUMAQIRPCON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Iridium-Catalyzed Borylation
Reagents :
-
Methyl 1H-pyrrole-2-carboxylate
-
Pinacol borane (H−BPin)
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
Conditions :
Product : Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
Step 2: Suzuki-Miyaura Coupling
Reagents :
-
Borylated pyrrole
-
4-Bromo-(trifluoromethyl)benzene
-
Pd(OAc)₂, SPhos ligand
-
K₃PO₄ in dimethoxyethane (DME)
Conditions :
Mechanistic Insight :
The palladium catalyst facilitates cross-coupling between the boronate ester and aryl bromide. Electron-withdrawing trifluoromethyl groups enhance electrophilicity, accelerating transmetallation.
Paal-Knorr Pyrrole Synthesis Followed by Functionalization
The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones and methylamine.
Step 1: Pyrrole Ring Formation
Reagents :
-
1,4-Diketone precursor (e.g., 3-(4-(trifluoromethyl)phenyl)-2,5-hexanedione)
-
Methylamine hydrochloride
Conditions :
Intermediate : 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole
Step 2: Esterification and Oxidation
Reagents :
-
Pyrrole intermediate, methyl chloroformate
-
DMAP (catalyst), CH₂Cl₂
Conditions :
Limitation : Requires pre-functionalized diketones, complicating scalability.
Cyclization of Amino Ketone Precursors
Amino ketones undergo cyclization to form pyrrole esters under acidic conditions.
Reaction Setup
Reagents :
-
4-(Trifluoromethyl)phenyl-substituted amino ketone
-
Thionyl chloride (SOCl₂), methanol
Conditions :
-
SOCl₂ in CH₂Cl₂, 0°C → room temperature (10–20 hours)
Key Optimization :
Trifluoromethylation of Pre-Formed Pyrrole Esters
Late-stage trifluoromethylation introduces the CF₃ group via radical or nucleophilic pathways.
Radical Trifluoromethylation
Reagents :
-
Methyl 1-methyl-5-phenylpyrrole-2-carboxylate
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP)
Conditions :
Mechanism : TBHP generates CF₃ radicals, which add to the phenyl ring via electrophilic substitution.
Esterification of Carboxylic Acid Precursors
Direct esterification of 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is a straightforward route.
Reagents :
-
Carboxylic acid precursor
-
Thionyl chloride (SOCl₂), methanol
Conditions :
-
SOCl₂ reflux, 2 hours → methanol quench
-
Yield: 88–92%
Advantage : High purity (≥95%) achievable via recrystallization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester can undergo saponification to form the carboxylic acid derivative (1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid, CAS 1153905-13-5) . This reaction typically involves alkaline conditions (e.g., NaOH in ethanol/water).
Trifluoromethyl Group Stability
The trifluoromethyl (CF₃) group is highly stable under standard reaction conditions, making it suitable for subsequent functionalization.
Pyrrole Ring Reactivity
Despite the electron-withdrawing CF₃ group, the pyrrole ring may participate in electrophilic substitution or nucleophilic aromatic substitution , though steric hindrance from the bulky CF₃-substituted phenyl group may limit reactivity.
Characterization Techniques
The compound is characterized using:
-
¹H NMR and ¹³C NMR : To confirm the methyl ester and aromatic protons. The CF₃ group appears as a singlet in ¹H NMR .
-
IR spectroscopy : Identifies ester carbonyl (C=O) and aromatic C-H stretches.
-
Mass spectrometry : Confirms molecular weight (283.24 g/mol) .
-
Single-crystal X-ray diffraction : While not directly reported for this compound, analogous structures show intermolecular hydrogen bonding and π-π stacking .
Spectroscopic data (example for related structure) :
| Technique | Key Observations |
|---|---|
| IR | C=O stretch at ~1688 cm⁻¹ |
| ¹H NMR | CF₃ singlet at δ ~6.8 ppm |
| HRMS | [M + H]⁺ at 299.09 m/z |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit promising antimicrobial properties. For instance, the synthesis of novel pyrrole derivatives has shown effectiveness against various bacterial and fungal pathogens. In vitro studies indicated that certain methyl pyrrole derivatives possess significant antibacterial activity, with zones of inhibition measured against specific strains .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 18 mm | 15 mm |
| Compound B | 20 mm | 12 mm |
2. Anti-inflammatory Properties
Pyrrole derivatives have been investigated for their anti-inflammatory effects. Research indicates that compounds similar to methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Agrochemical Applications
1. Pesticide Development
The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for developing new agrochemicals. Studies have shown that pyrrole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. For example, compounds with similar structures have been tested for their efficacy against common agricultural pests, demonstrating significant insecticidal activity .
2. Herbicidal Activity
Research into the herbicidal properties of pyrrole-based compounds has indicated that they can inhibit specific enzymes involved in plant growth. This suggests that this compound could be a candidate for developing selective herbicides .
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance materials .
2. Organic Electronics
Due to its electronic properties, this compound has potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups is known to improve charge transport characteristics, which is critical for the efficiency of electronic devices .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Hublikar et al. synthesized a series of pyrrole derivatives including this compound and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents from this compound .
Case Study 2: Pesticidal Properties
In agricultural research, a series of trifluoromethyl-containing pyrroles were tested for their insecticidal properties against common pests such as aphids and beetles. The findings demonstrated that these compounds could effectively reduce pest populations without adversely affecting non-target organisms, indicating their potential as environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its pyrrole core combined with a trifluoromethylphenyl substituent. Below is a comparative analysis with related compounds from the literature:
Key Comparisons
Core Heterocycle Differences: The target compound’s pyrrole core contrasts with thiazole (in 11d ), benzimidazole (in 55J ), and diazaspiro systems (in EP 4 374 877 ).
Trifluoromethylphenyl Substituent :
- The 4-(trifluoromethyl)phenyl group is a common feature across all compared compounds. Its strong electron-withdrawing nature improves membrane permeability and resistance to oxidative metabolism .
Functional Group Impact :
- The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid parent . This modification may enhance blood-brain barrier penetration relative to urea (11d) or amide (55J) derivatives.
Synthetic Yields :
- Urea derivatives (e.g., 11d) exhibit high yields (83–88%), suggesting robust synthetic routes for trifluoromethylphenyl-containing compounds . Data on the target compound’s yield is lacking but could be inferred to align with similar esterification protocols.
Data Table: Substituent Effects on Properties
Q & A
Basic: What are the standard synthetic routes for Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate?
Answer:
The compound can be synthesized via the Paal-Knorr pyrrole synthesis or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-(trifluoromethyl)phenyl moiety. For example:
- Paal-Knorr method : Reacting γ-diketones with amines under acidic conditions forms the pyrrole core .
- Suzuki coupling : Aryl halides or boronic acids can be used to attach the trifluoromethylphenyl group to the pyrrole ring .
Key intermediates (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are often acylated or functionalized before final esterification .
Basic: How should researchers characterize this compound using spectroscopic methods?
Answer:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to similar pyrrole derivatives (e.g., δ ~6.3–7.5 ppm for pyrrole protons; δ ~160–170 ppm for carbonyl carbons) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 312.1 for C15H13F3NO2) .
- IR spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and pyrrole ring vibrations (~1450–1550 cm⁻¹) .
Basic: What crystallographic tools are recommended for structural validation?
Answer:
- SHELX suite : Use SHELXL for refining single-crystal X-ray data and SHELXD for phase determination .
- Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculate packing similarity .
- Validation : Check for geometric outliers (e.g., bond angles, R-factors) using CCDC validation tools .
Advanced: How can researchers resolve contradictions between computational (DFT) and experimental structural data?
Answer:
- Parameter calibration : Ensure computational methods (e.g., B3LYP/6-31G*) match experimental conditions (e.g., solvent, temperature) .
- Validation : Cross-check NMR chemical shifts with DFT-predicted values and adjust functional/basis sets .
- Crystallographic refinement : Re-examine X-ray data for disorder or thermal motion artifacts using SHELXL .
Advanced: What strategies improve solubility for biological assays without altering bioactivity?
Answer:
- Co-solvents : Use DMSO (<10%) or cyclodextrin inclusion complexes .
- Prodrug derivatization : Convert the methyl ester to a water-soluble salt (e.g., sodium carboxylate) .
- Micellar systems : Employ surfactants (e.g., Tween-80) for in vitro assays .
Advanced: How can regioselectivity in pyrrole functionalization be rationalized computationally?
Answer:
- DFT studies : Calculate Fukui indices or electrostatic potential maps to predict electrophilic substitution sites .
- Transition-state analysis : Compare activation energies for competing pathways (e.g., C-3 vs. C-5 substitution) .
- NBO analysis : Identify stabilizing interactions (e.g., hyperconjugation with the trifluoromethyl group) .
Advanced: How to address low yields in Suzuki-Miyaura coupling steps?
Answer:
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 vs. Cs2CO3) .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
Advanced: How to assess stability under varying storage conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for esters) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
